molecular formula C14H14ClNO B1419504 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine CAS No. 946727-01-1

3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine

Cat. No.: B1419504
CAS No.: 946727-01-1
M. Wt: 247.72 g/mol
InChI Key: ZLJALOLCXDZSFU-UHFFFAOYSA-N
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Scientific Research Applications

3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine typically involves the reaction of 4-chloro-1-naphthol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted naphthyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use. In proteomics research, it is used to study protein-protein interactions and enzyme activities .

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the naphthyl group.

    4-Chloro-1-naphthol: The precursor used in the synthesis of 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine.

    Naphthoquinone Derivatives: Products formed from the oxidation of the compound.

Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the chlorine-substituted naphthyl group. This combination imparts specific chemical properties and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

3-(4-chloronaphthalen-1-yl)oxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c15-13-5-6-14(17-10-7-8-16-9-10)12-4-2-1-3-11(12)13/h1-6,10,16H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJALOLCXDZSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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